Lipophilicity Shift: 1.06–1.40 Log Units Higher Than Non-Fluorinated N1-Alkyl Triazol-4-amine Analogs
The target compound exhibits a calculated XLogP of 0.8, which is 1.06 log units higher than that of 1-propyl-1H-1,2,3-triazol-4-amine (LogP −0.26) and 1.40 log units higher than 1-methyl-1H-1,2,3-triazol-4-amine (LogP −0.60) . This difference is attributable solely to the tetrafluoropropyl substituent replacing the non-fluorinated alkyl chain, as the triazole-amine core is identical. The magnitude of this ΔLogP (>1.0) is substantial in medicinal chemistry terms—Lipinski's Rule of Five treats shifts of this size as altering the compound's oral bioavailability probability. The target compound's LogP of 0.8 occupies a balanced range (0–3) preferred for CNS and intracellular target engagement, avoiding the excessively negative LogP of non-fluorinated short-chain analogs that can limit membrane permeability.
| Evidence Dimension | Calculated LogP (lipophilicity/hydrophobicity) |
|---|---|
| Target Compound Data | XLogP = 0.8 (Chem960 calculated) |
| Comparator Or Baseline | 1-propyl-1H-1,2,3-triazol-4-amine (CAS 915924-69-5): LogP = −0.26 (Hit2Lead); 1-methyl-1H-1,2,3-triazol-4-amine (CAS 67545-00-0): LogP = −0.60 (ChemSpider/chemscene) |
| Quantified Difference | ΔLogP = +1.06 (vs. propyl); ΔLogP = +1.40 (vs. methyl) |
| Conditions | Calculated LogP/XLogP values from authoritative chemical databases (Chem960, Hit2Lead, ChemSpider); consistent computational methodologies applied. |
Why This Matters
A LogP shift of >1.0 unit changes the predicted membrane permeability and oral bioavailability classification of a compound, meaning that structure-activity relationship (SAR) series built with non-fluorinated analogs cannot be directly extrapolated to the tetrafluoropropyl derivative without re-evaluating pharmacokinetic behavior.
